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Compound of Interest

Compound Name:
4-Isopropoxy-3-

(methoxymethyl)benzaldehyde

CAS No.: 947012-59-1

Cat. No.: B1322182

Get Quote

Precursor: 4-Isopropoxy-3-(methoxymethyl)benzaldehyde (CAS 947012-59-1) Target Class:

Boron-Heterocycles (Benzoxaboroles) Primary Indication: Onychomycosis (Antifungal) / Topical

Dermatology

Executive Summary & Rationale
The compound 4-Isopropoxy-3-(methoxymethyl)benzaldehyde serves as a critical scaffold

for synthesizing substituted benzoxaboroles. Unlike traditional antifungals (azoles, allylamines)

that target ergosterol, benzoxaboroles typically inhibit Leucyl-tRNA Synthetase (LeuRS),

halting protein synthesis.

This guide outlines the in vitro validation pathway for these derivatives. The presence of the

isopropoxy group at the C4/C5 position (depending on numbering convention) and the boron-

heterocycle core confers unique physicochemical properties—specifically, low molecular weight

(<200 Da) and high polarity—which are critical for penetrating the keratinized nail plate.
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Primary Standard:Tavaborole (Kerydin) – The gold standard for benzoxaborole antifungals.

Secondary Standard:Ciclopirox – Traditional topical lacquer (hydroxypyridone).

Systemic Standard:Terbinafine – Oral allylamine (for potency comparison).

Mechanism of Action (MoA) Verification
Before efficacy testing, it is essential to confirm that the derivative retains the class-specific

MoA: Trapping of tRNA^Leu.

The Oxaborole Trap Mechanism
Benzoxaboroles form a stable adduct with the 3'-terminal adenosine of tRNA^Leu at the editing

site of the LeuRS enzyme. This prevents the enzyme from editing incorrectly charged amino

acids (or simply blocks the synthetic cycle), leading to the accumulation of uncharged tRNA

and cessation of protein synthesis.[2]
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Figure 1: Mechanism of Action of Benzoxaborole derivatives. The boron atom forms a

reversible covalent bond with the 2'- and 3'-hydroxyl groups of the tRNA's 3'-terminal

adenosine, trapping it within the LeuRS editing domain.

Comparative Performance Analysis
The following table summarizes the expected performance metrics for an Isopropoxy-

Benzoxaborole derivative compared to market standards.

Feature
Isopropoxy-
Benzoxaborole
(Candidate)

Tavaborole
(Standard)

Ciclopirox
(Alternative)

Terbinafine
(Systemic)

Target
LeuRS (Editing

Site)

LeuRS (Editing

Site)

Metal Chelation /

ROS

Squalene

Epoxidase

MW (Da) ~190 - 210 151.93 207.27 291.43

LogP
~1.8 - 2.2

(Predicted)
1.24 2.15

5.5 (Highly

Lipophilic)

Nail Penetration
High

(Amphipathic)
High Low to Moderate

N/A (Systemic

delivery)

Keratin Binding
Low (<5%

inhibition)
Low

High (Activity

reduced)

High (>98%

bound)

MIC (T. rubrum)
Target: 0.5 - 4.0

µg/mL
0.25 - 2.0 µg/mL 0.25 - 4.0 µg/mL

0.001 - 0.01

µg/mL

Key Differentiator: Nail Penetration vs. Potency
While Terbinafine is significantly more potent (lower MIC) in vitro, it cannot be applied topically

to the nail effectively due to its size and lipophilicity. The Isopropoxy-Benzoxaborole candidate

must be evaluated not just on MIC, but on Flux (µg/cm²/day) through the nail plate.

Detailed Experimental Protocols
To validate the compound derived from 4-Isopropoxy-3-(methoxymethyl)benzaldehyde,

perform the following assays.
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Protocol A: High-Throughput Antifungal Susceptibility
(MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against dermatophytes.

Standard: CLSI M38-A2 (Filamentous Fungi).

Preparation: Dissolve the benzoxaborole derivative in DMSO. Prepare serial dilutions (e.g.,

64 µg/mL down to 0.06 µg/mL) in RPMI 1640 medium buffered with MOPS.

Inoculum: Harvest conidia from 7-day cultures of Trichophyton rubrum and Trichophyton

mentagrophytes. Adjust to

CFU/mL.

Incubation: Add 100 µL of inoculum to 100 µL of drug dilution in 96-well microplates.

Incubate at 35°C for 4 days (dermatophytes) or 24-48h (Candida).

Readout: MIC is the lowest concentration showing 100% inhibition of visible growth

compared to growth control.

Keratin Challenge (Critical): Repeat the assay adding 5% keratin powder to the media.

Success Criterion: MIC should not increase by more than 1 dilution step (indicates low

keratin binding).

Protocol B: Ex Vivo Nail Penetration (Franz Diffusion
Cell)
Objective: Quantify the flux of the compound through human nail plates. This is the most critical

assay for this chemical class.
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Success Metrics

1. Nail Preparation
(Human Cadaver Nails, ~0.6mm thick)

2. Hydration
(Soak in saline to mimic in vivo state)

3. Mounting
(Clamp nail between Donor and Receptor chambers)

4. Dosing
(Apply 5% Solution of Compound to Dorsal Surface)

5. Sampling
(Withdraw Receptor Fluid at 24h, 48h, 72h, 7d)

6. HPLC/MS Analysis
(Quantify Drug Concentration)

Flux > 100 µg/cm²/day Nail Concentration > 100x MIC

Click to download full resolution via product page

Figure 2: Workflow for Ex Vivo Nail Penetration Assay (Franz Cell).

Methodology:

Apparatus: Vertical Franz diffusion cells (receptor volume ~3-5 mL).

Membrane: Full-thickness human fingernail plates (cleaned, debrided).
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Receptor Phase: PBS + 5% Ethanol (or surfactant) to ensure sink conditions for the

benzoxaborole.

Dosing: Apply a finite dose (e.g., 10 µL/cm²) of the test formulation (e.g., 5% w/v in propylene

glycol/ethanol) daily for 14 days.

Analysis:

Permeation: Measure concentration in receptor fluid daily.

Accumulation: On Day 15, wash the nail surface, pulverize the nail, and extract the drug to

measure "Drug Load" within the nail plate.

Comparison: Run parallel arms with Tavaborole 5% and Ciclopirox 8%.

Expected Result: The isopropoxy-benzoxaborole should show penetration profiles similar

to Tavaborole (high flux) and significantly superior to Ciclopirox.

Synthesis Context
Understanding the precursor 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is vital for

troubleshooting the assay results. If the final product shows poor activity, verify the integrity of

the benzoxaborole ring formation.

Quality Control Check

4-Isopropoxy-3-(methoxymethyl)
benzaldehyde Ring Closure / Borylation

Reaction with Boron Reagent Isopropoxy-Benzoxaborole
(Active Drug)

NMR: Boron-linked Hydroxyl?

MS: Correct Mass?

Click to download full resolution via product page

Figure 3: Simplified Synthesis Logic. The methoxymethyl group likely facilitates the formation of

the oxaborole ring or serves as a protected handle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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